4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid
Overview
Description
4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound belonging to the class of thiadiazoles. This compound contains a five-membered ring with one sulfur atom, two nitrogen atoms, and a carboxylic acid group.
Scientific Research Applications
4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
Thiadiazole derivatives, a class of compounds to which this molecule belongs, have been shown to interact with various targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It’s known that thiadiazole derivatives can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .
Biochemical Pathways
It’s known that thiadiazole derivatives can interact with dna , which could potentially affect various biochemical pathways.
Result of Action
It has been shown to be effective in the treatment of infectious diseases and has long-term efficacy in the treatment of hepatitis c .
Action Environment
It’s known that thiadiazole derivatives are sensitive to oxidation and reduction in alkali/acid media .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They can interact strongly with biological targets due to their mesoionic nature, which allows them to cross cellular membranes .
Cellular Effects
For example, some compounds have demonstrated anticancer activities in vitro and in vivo . They have also been shown to induce cell cycle progression .
Molecular Mechanism
Thiadiazole derivatives have been shown to interact with various biomolecules . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 204-205°C , suggesting it is stable at room temperature.
Metabolic Pathways
Thiadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Due to its mesoionic nature, it is likely able to cross cellular membranes .
Subcellular Localization
Its ability to cross cellular membranes suggests it may be found in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The carboxylic acid group can be substituted with other functional groups such as esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid include:
- 1,3,4-thiadiazole derivatives
- 1,2,4-thiadiazole derivatives
- 1,2,5-oxadiazole derivatives
Uniqueness
What sets 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid apart from these similar compounds is its unique combination of a thiadiazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-oxo-1,2,5-thiadiazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3S/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZITYNLUYJDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45654-48-6 | |
Record name | 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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